Neryl valerate
Neryl valerate
Geranyl valerate, also known as geranyl pentanoate, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Geranyl valerate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Geranyl valerate has been primarily detected in urine. Within the cell, geranyl valerate is primarily located in the membrane (predicted from logP) and cytoplasm. Geranyl valerate is a fruity, pineapple, and rose tasting compound that can be found in alcoholic beverages. This makes geranyl valerate a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
10522-33-5
VCID:
VC20984797
InChI:
InChI=1S/C15H26O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h8,11H,5-7,9-10,12H2,1-4H3/b14-11-
SMILES:
CCCCC(=O)OCC=C(C)CCC=C(C)C
Molecular Formula:
C15H26O2
Molecular Weight:
238.37 g/mol
Neryl valerate
CAS No.: 10522-33-5
Cat. No.: VC20984797
Molecular Formula: C15H26O2
Molecular Weight: 238.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Geranyl valerate, also known as geranyl pentanoate, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Geranyl valerate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Geranyl valerate has been primarily detected in urine. Within the cell, geranyl valerate is primarily located in the membrane (predicted from logP) and cytoplasm. Geranyl valerate is a fruity, pineapple, and rose tasting compound that can be found in alcoholic beverages. This makes geranyl valerate a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 10522-33-5 |
| Molecular Formula | C15H26O2 |
| Molecular Weight | 238.37 g/mol |
| IUPAC Name | [(2Z)-3,7-dimethylocta-2,6-dienyl] pentanoate |
| Standard InChI | InChI=1S/C15H26O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h8,11H,5-7,9-10,12H2,1-4H3/b14-11- |
| Standard InChI Key | CVSWGLSBJFKWMW-KAMYIIQDSA-N |
| Isomeric SMILES | CCCCC(=O)OC/C=C(/C)\CCC=C(C)C |
| SMILES | CCCCC(=O)OCC=C(C)CCC=C(C)C |
| Canonical SMILES | CCCCC(=O)OCC=C(C)CCC=C(C)C |
| Melting Point | Mp 291 ° 291°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator